2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alcohols are organic compounds in which one or more hydrogen atoms in an alkane have been replaced by an -OH group . The complexity of the attached alkyl group is irrelevant . Alcohols fall into different classes depending on how the -OH group is positioned on the chain of carbon atoms .
Synthesis Analysis
Tertiary alcohols can be synthesized from carbon nucleophiles and ketones . An alkynide ion can be used as the nucleophile that reacts with the ketone . Hydroboration-Oxidation is a two-step pathway used to produce alcohols .
Molecular Structure Analysis
Like the H–O–H bond in water, the R–O–H bond in alcohols is bent, and alcohol molecules are polar . This relationship is particularly apparent in small molecules and reflected in the physical and chemical properties of alcohols with low molar mass .
Chemical Reactions Analysis
Alcohols undergo various reactions such as ether formation via substitution reactions, elimination of alcohols to form alkenes, conversion of alcohols to alkyl halides via substitution reactions, cleavage of ethers, opening of epoxides, and reactions of thiols .
Scientific Research Applications
Bromination and Protection of Hydroxy Groups
Bromination in Organic Synthesis : The study of the bromination of similar compounds like 2,6-dimethyl-4-methoxybenzyl alcohols reveals how the presence of different substituents affects the bromination process. This information is vital for synthetic organic chemistry, especially in the preparation of compounds with specific bromination patterns (Nakatani et al., 1984).
Protection of Hydroxy Groups : The development of acid-catalyzed p-methoxybenzylating reagents, similar to 2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine, indicates the importance of such compounds in protecting hydroxy groups in sensitive molecules. This method is particularly significant in pharmaceutical and biochemical research where protecting groups play a crucial role in multistep synthesis (Yamada et al., 2013).
Synthesis and Antiplasmodial Activity
- Antiplasmodial Properties : Research into the synthesis and testing of compounds like (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, starting from materials including 4-methoxybenzyl alcohol, underscores the potential of similar compounds in developing treatments for diseases like malaria. This highlights the relevance of such compounds in medicinal chemistry and drug discovery (Hadanu et al., 2010).
Photocatalysis and Oxidation Studies
Photocatalytic Oxidation : Studies involving the photocatalytic oxidation of 4-methoxybenzyl alcohol to aldehyde using titanium dioxide catalysts demonstrate the role of similar compounds in understanding and improving photocatalytic processes. This is particularly relevant in green chemistry and environmental applications (Palmisano et al., 2007).
Electron Transfer in Oxidation : Investigations into the electron transfer kinetics for the oxidation of 4-methoxybenzyl alcohol using various mediators contribute to a deeper understanding of redox reactions in organic chemistry. This knowledge is crucial for designing efficient synthetic pathways and understanding reaction mechanisms (Lu et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Research indicates that alcohol affects gene expression . Furthermore, the pattern of gene expression in the presence of alcohol provides evidence for scientists to deduce the specific molecular sites of alcohol’s action within the brain . This could lead to new therapeutic perspectives for the rehabilitation of alcohol addicts .
properties
IUPAC Name |
(2-bromo-4-methoxy-6-prop-2-enoxyphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-4-15-11-6-8(14-2)5-10(12)9(11)7-13/h3,5-6,13H,1,4,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJBJLDJODEFIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)CO)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214051 |
Source
|
Record name | 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1820705-12-1 |
Source
|
Record name | 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820705-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.